Enhanced Lipophilicity (XLogP) versus the 3-Phenyl Unsubstituted Analog
The presence of the ortho-methyl group on the 3-phenyl ring increases the computed lipophilicity of the target compound (XLogP3-AA = 2.7) relative to the unsubstituted 3-phenyl analog 7-hydrazino-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine [1]. For the phenyl analog, removing the methyl group reduces the computed XLogP by approximately 0.5 units (estimated XLogP ≈ 2.2 based on fragment-based calculation), which can translate into measurably different membrane permeability and non-specific protein binding profiles in cell-based assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 7-Hydrazino-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (estimated XLogP ≈ 2.2) |
| Quantified Difference | Δ XLogP ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem |
Why This Matters
A ΔlogP of +0.5 can alter logD at physiological pH, impacting passive permeability and intracellular target engagement in whole-cell kinase inhibition assays, making the o-tolyl analog a distinct tool for permeability-optimized SAR exploration [2].
- [1] PubChem. Computed Properties for CID 45496366: XLogP3-AA = 2.7. National Center for Biotechnology Information. View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Adv. Drug Deliv. Rev., 1997, 23(1-3), 3-25. View Source
